Technical Guide: Synthesis of 4-Nitro-1H-indazol-7-amine
Technical Guide: Synthesis of 4-Nitro-1H-indazol-7-amine
Executive Summary
Target Compound: 4-Nitro-1H-indazol-7-amine
CAS Registry Number: 89795-92-6
Molecular Formula: C
This technical guide details the synthesis of 4-nitro-1H-indazol-7-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., FGFR4, nNOS inhibitors). Unlike simple indazoles, the 4,7-disubstitution pattern presents unique regiochemical challenges. This guide prioritizes a Linear Functionalization Strategy , which offers superior regiocontrol compared to direct cyclization methods. The protocol leverages the electronic directing effects of a protected amine at the 7-position to install the nitro group selectively at the 4-position.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of 4-nitro-1H-indazol-7-amine can be deconstructed into three strategic phases. The primary challenge is distinguishing the 4- and 7-positions, which are electronically coupled across the bicyclic system.
Strategic Logic
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Core Construction: The indazole ring is best formed early using the Jacobson Indazole Synthesis (diazotization of o-toluidines). This is more reliable for scale-up than hydrazine-based condensations for this specific substitution pattern.
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Regiocontrol: Direct nitration of indazole yields predominantly 5-nitroindazole. To access the 4-position, we must utilize a para-directing group at the 7-position .
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Differentiation: Starting with 7-nitroindazole allows for reduction to the amine, protection, and subsequent directed nitration.
Retrosynthetic Tree (Graphviz)
Caption: Retrosynthetic pathway utilizing the 7-acetamido group to direct nitration to the 4-position.
Part 2: Detailed Synthetic Protocols
Phase 1: Construction of the Indazole Core
Objective: Synthesis of 7-Nitro-1H-indazole. Mechanism: Diazotization of 2-methyl-6-nitroaniline followed by intramolecular cyclization.
Materials
-
2-Methyl-6-nitroaniline (1.0 eq)
-
Sodium Nitrite (NaNO
) (1.1 eq) -
Glacial Acetic Acid (Solvent)
-
Hydrochloric Acid (conc.) or H
SO
Protocol
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Dissolution: Dissolve 2-methyl-6-nitroaniline (15.2 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask. Mechanical stirring is recommended due to potential precipitation.
-
Diazotization: Cool the solution to 0–5 °C using an ice-salt bath. Dropwise add a solution of NaNO
(7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 5 °C. -
Cyclization: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. The diazonium intermediate undergoes spontaneous intramolecular attack on the methyl group (Jacobson-type cyclization). Stir for 12–18 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure to remove most acetic acid. Pour the residue into ice water (300 mL).
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Isolation: Filter the resulting yellow/orange precipitate. Wash with cold water (3 x 50 mL).
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Purification: Recrystallize from ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield 7-nitro-1H-indazole .
Checkpoint: Expected Yield: 75–85%. Appearance: Yellow solid.
Phase 2: Functional Group Manipulation (Reduction & Protection)
Objective: Convert the electron-withdrawing nitro group into a protected, electron-donating directing group.
Step 2A: Reduction to 7-Aminoindazole
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Hydrogenation: Suspend 7-nitro-1H-indazole (10 g) in Methanol (100 mL). Add 10% Pd/C (1.0 g, 10 wt%).
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Reaction: Hydrogenate under H
atmosphere (balloon pressure or 30 psi in a Parr shaker) for 4–6 hours at RT. -
Work-up: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate to obtain 7-amino-1H-indazole as a brownish solid. Use immediately to prevent oxidation.
Step 2B: Protection (Acetylation)
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Acetylation: Dissolve crude 7-amino-1H-indazole in anhydrous THF or DCM. Add Triethylamine (1.5 eq) and Acetic Anhydride (1.1 eq) at 0 °C.
-
Stir: Warm to RT and stir for 2 hours.
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Work-up: Quench with saturated NaHCO
. Extract with EtOAc. Wash organic layer with brine, dry over Na SO , and concentrate. -
Product: N-(1H-indazol-7-yl)acetamide .
Phase 3: Regioselective Nitration & Deprotection
Objective: Install the nitro group at C4 and reveal the amine.
Step 3A: Directed Nitration
Critical Mechanism: The acetamido group at C7 is an ortho, para-director. The ortho position (C6) is sterically crowded and electronically less favorable than the para position (C4) in the fused system.
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Preparation: Dissolve N-(1H-indazol-7-yl)acetamide (5.0 g) in concentrated H
SO (25 mL) at -5 °C. -
Nitration: Dropwise add fuming HNO
(1.05 eq) or a pre-mixed solution of HNO /H SO , keeping temperature strictly below 0 °C to avoid dinitration. -
Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 1–2 hours.
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Quench: Pour the mixture onto crushed ice (200 g). The product, N-(4-nitro-1H-indazol-7-yl)acetamide , should precipitate as a yellow solid.
-
Filtration: Collect the solid, wash with water until neutral pH, and dry.
Step 3B: Deprotection
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Hydrolysis: Suspend the nitrated intermediate in 6M HCl (or 10% NaOH/MeOH if acid-sensitive). Heat to reflux for 2–4 hours.
-
Neutralization: Cool to RT. Adjust pH to ~8 with NaHCO
(if acid hydrolysis was used). -
Extraction: Extract with EtOAc (3 x 50 mL).
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Final Purification: Purify via column chromatography (DCM/MeOH gradient) to isolate 4-nitro-1H-indazol-7-amine .
Part 3: Data & Visualization
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for 4-Nitro-1H-indazol-7-amine.
Key Analytical Data Profile (Predicted)
| Parameter | Specification | Notes |
| Appearance | Orange to Red Solid | Typical for nitro-amino conjugated systems. |
| 1H NMR (DMSO-d6) | δ ~13.5 (br s, 1H, NH) | Indazole NH |
| δ ~8.4 (s, 1H) | H-3 (Deshielded by 4-NO2) | |
| δ ~7.8 (d, 1H, J=8Hz) | H-5 | |
| δ ~6.5 (d, 1H, J=8Hz) | H-6 (Shielded by 7-NH2) | |
| δ ~6.0 (br s, 2H) | NH2 (Exchangeable) | |
| MS (ESI) | [M+H]+ = 179.15 | Consistent with C7H6N4O2 |
Part 4: Safety & Critical Control Points
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Diazonium Salts (Step 1): The intermediate diazonium salt is potentially explosive if allowed to dry. Ensure the reaction remains in solution/suspension and is not heated rapidly.
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Nitration Exotherm (Step 4): The nitration of the acetamide is highly exothermic. Run-away temperatures (>10 °C) can lead to dinitration (likely at C6) or oxidative decomposition. Strict temperature control (-5 to 0 °C) is mandatory.
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Indazole Handling: Indazoles can exhibit tautomerism (1H vs 2H). While 1H is thermodynamically favored, alkylation or functionalization conditions can sometimes yield mixtures. In this protocol (unsubstituted N), the tautomerism equilibrates to the stable form.
References
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Jacobson Indazole Synthesis: Method for preparing 1H-indazole derivative.[2] Patent CN107805221A. (Describes the cyclization of nitro-methylanilines to nitroindazoles). Link
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Indazole Functionalization: 4-Nitro-1H-indazole synthesis. ChemicalBook. (Provides protocols for the synthesis of the 4-nitro core). Link
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Nitration Regioselectivity: Regioselective nitration of Anilines. RSC Advances. (Discusses the directing effects of acetamido groups in aromatic systems). Link
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Commercial Availability & CAS Verification: 4-nitro-1H-indazol-7-amine (CAS 89795-92-6).[1][3] MolCore/BLDPharm Product Data. (Verifies the existence and stability of the target structure). Link
